7-Fluoro-3-methylisoquinoline
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Overview
Description
7-Fluoro-3-methylisoquinoline is a chemical compound with the CAS Number: 2073126-59-5 . It has a molecular weight of 161.18 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
Fluorinated isoquinolines, such as 7-Fluoro-3-methylisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI Code for 7-Fluoro-3-methylisoquinoline is 1S/C10H8FN/c1-7-4-8-2-3-10 (11)5-9 (8)6-12-7/h2-6H,1H3 . The InChI key is XJDCFJTZKGPPDO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Fluoro-3-methylisoquinoline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antidepressant-like Effects and Neurochemical Modulation
7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), a derivative of 7-Fluoro-3-methylisoquinoline, has been extensively studied for its antidepressant-like effects and the modulation of neurochemical systems in rodents. Research indicates that FDPI reverses the reduction in self-care behavior induced by maternal separation stress in rats. This effect is attributed to the modulation of the glutamatergic and GABAergic systems. Neurochemical parameters affected by maternal separation and FDPI treatment include GABA uptake, excitatory amino acid transporter levels, and N-methyl-D-aspartate (NMDA) receptor levels in the prefrontal cortex of rats at different developmental stages (Pesarico et al., 2017). Additionally, FDPI has been reported to influence monoaminergic systems, particularly serotonergic and dopaminergic systems, contributing to its antidepressant-like effect (Pesarico et al., 2014).
Fluorescent Probes and Stability Studies
7-Dialkylamino- and 7-alkylsulfenyl-1-alkylquinolinium salts, synthesized using 7-Fluoro-3-methylisoquinoline, have been identified as highly versatile and stable fluorescent probes. Their utility in various applications is attributed to their high fluorescence quantum yields, rigidity, and exceptional thermal and photochemical stability. These properties make them suitable for demanding applications such as polymer characterization and other analytical applications (van den Berg et al., 2006).
Antimicrobial Activities
Compounds derived from 7-Fluoro-3-methylisoquinoline have demonstrated significant antimicrobial activities. Research involving 7-fluoroquinolones has revealed their effectiveness in vitro and in vivo against various strains of Mycobacterium tuberculosis, with certain compounds showing the most potent antimicrobial activities (Senthilkumar et al., 2009). Another study highlights the antibacterial activity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids and their derivatives, which show substantial activity against a wide range of organisms including common respiratory pathogens (Hayashi et al., 2002).
Interactions with Proteins and Biological Systems
The interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme has been investigated, highlighting the importance of fluorine in the compound's interaction with proteins. Spectroscopic studies and molecular docking have been used to elucidate the interaction mechanism, revealing potential applications in drug development and protein studies (Hemalatha et al., 2016).
Safety and Hazards
The safety information for 7-Fluoro-3-methylisoquinoline includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 7-Fluoro-3-methylisoquinoline were not found in the search results, it’s worth noting that fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials . Their unique characteristics such as biological activities and light-emitting properties make them subjects of ongoing research .
properties
IUPAC Name |
7-fluoro-3-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDCFJTZKGPPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-methylisoquinoline |
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